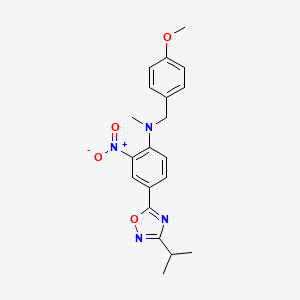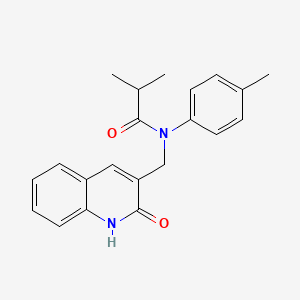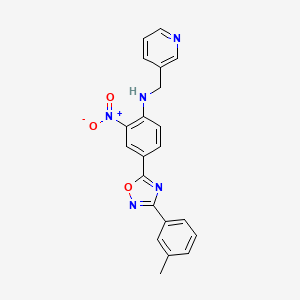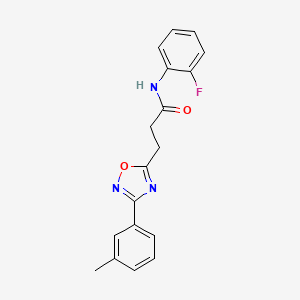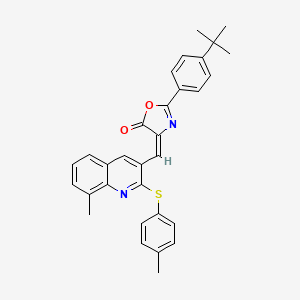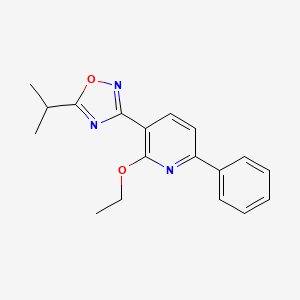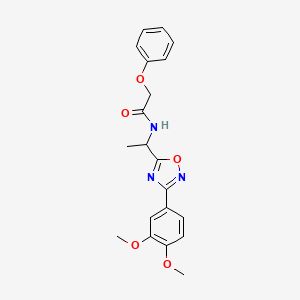
N-(5-(N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, commonly known as CP-690,550, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
CP-690,550 exerts its immunosuppressive effects by selectively inhibiting the activity of JAK3, a subtype of JAK that is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathway of cytokines, such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. By inhibiting JAK3, CP-690,550 reduces the production of cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CP-690,550 inhibits the proliferation of T cells and reduces the production of cytokines, such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that CP-690,550 reduces the severity of autoimmune diseases in animal models and improves the outcomes of organ transplantation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a highly selective inhibitor of JAK3 and does not affect other subtypes of JAK, such as JAK1 and JAK2. This selectivity reduces the risk of off-target effects and improves the safety profile of CP-690,550. However, CP-690,550 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. Additionally, CP-690,550 has a short half-life and requires frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
For research include investigating the long-term safety and efficacy of CP-690,550 in humans, exploring its potential applications in other diseases, such as cancer and infectious diseases, and developing new formulations and delivery methods to improve its pharmacokinetic properties. Additionally, further research is needed to elucidate the mechanisms of action of CP-690,550 and to identify potential biomarkers for predicting treatment responses.
Synthesemethoden
CP-690,550 can be synthesized using a multistep process. The first step involves the reaction of 5-chloro-2-phenoxyaniline with ethyl 2-bromoacetate to form 5-chloro-2-(ethoxycarbonyl)phenylphenoxyacetate. The second step involves the reaction of the intermediate product with sulfamide to form N-(5-chloro-2-phenoxyphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. The final step involves the conversion of the intermediate product to CP-690,550 through acetylation.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been investigated for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as in organ transplantation and inflammatory bowel disease. CP-690,550 has been shown to have immunosuppressive effects by inhibiting the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathway of cytokines, which play a crucial role in the immune response.
Eigenschaften
IUPAC Name |
N-[5-[(5-chloro-2-phenoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-3-29-21-12-10-18(14-19(21)24-15(2)26)31(27,28)25-20-13-16(23)9-11-22(20)30-17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBSVCHPNWAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

